molecular formula C9H7BrFNO2 B2862450 7-Bromo-8-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one CAS No. 1564451-53-1

7-Bromo-8-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one

Cat. No.: B2862450
CAS No.: 1564451-53-1
M. Wt: 260.062
InChI Key: FDLCCMFQVJTURC-UHFFFAOYSA-N
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Description

7-Bromo-8-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one is a heterocyclic compound that features a fused benzene and oxazepine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-8-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one typically involves the following steps:

    Formation of the Benzofused Ring System: The initial step involves the formation of the benzofused ring system. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of Bromine and Fluorine: The bromine and fluorine atoms are introduced via halogenation reactions. Bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Oxazepine Ring Formation: The final step involves the formation of the oxazepine ring. This can be done through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-8-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form oxazepine derivatives or reduction to form dihydro derivatives.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various organometallic reagents can be used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Major Products

The major products formed from these reactions include substituted oxazepine derivatives, oxidized oxazepine compounds, and reduced dihydro derivatives.

Scientific Research Applications

7-Bromo-8-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its activity against various biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 7-Bromo-8-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    8-Fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one: Lacks the bromine atom, which may influence its chemical properties and applications.

    3,4-Dihydrobenzo[f][1,4]oxazepin-5(2H)-one: Lacks both halogen atoms, making it less reactive in certain substitution reactions.

Uniqueness

The presence of both bromine and fluorine atoms in 7-Bromo-8-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one makes it unique compared to its analogs. These halogen atoms can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

7-bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrFNO2/c10-6-3-5-8(4-7(6)11)14-2-1-12-9(5)13/h3-4H,1-2H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLCCMFQVJTURC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC(=C(C=C2C(=O)N1)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1564451-53-1
Record name 7-bromo-8-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one
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